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Compound of Interest

Compound Name: Z-Lys(Z)-Ser-OH

CAS No.: 106326-29-8

Cat. No.: B034310 Get Quote

Molecule Overview & Structural Logic
Z-Lys(Z)-Ser-OH is a protected dipeptide intermediate often used in the synthesis of

biologically active peptides (e.g., sequences containing Lys-Ser motifs). It features two

Benzyloxycarbonyl (Z or Cbz) protecting groups on the Lysine residue (orthogonal to base-

labile groups like Fmoc, but sensitive to hydrogenolysis) and a free C-terminal carboxyl group

on the Serine.

IUPAC Name: (2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-

hydroxypropanoic acid

Molecular Formula:

Molecular Weight: 501.53 g/mol

Exact Mass: 501.2111 Da

Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the specific protecting group

arrangement.
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Figure 1: Structural connectivity of Z-Lys(Z)-Ser-OH showing protecting group distribution.
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Spectroscopic Data (NMR, IR, MS)
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is the preferred solvent due to the solubility of protected peptides and the ability to observe
exchangeable amide protons. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H-NMR Assignment (400 MHz, DMSO-

)
Note: Chemical shifts (

) are consensus values based on the structural environment of Z-protected Lysine and Serine
residues.
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Proton Group (ppm) Multiplicity Integral
Assignment
Logic

Amide NH (Ser) 8.15 - 8.30
Doublet (

Hz)
1H

Downfield shift

due to peptide

bond formation.

Carbamate NH

(Lys-

)

7.45 - 7.55 Doublet 1H

Characteristic Z-

urethane NH on

-carbon.

Carbamate NH

(Lys-

)

7.20 - 7.30 Triplet (broad) 1H

Side-chain

urethane; often

broader due to

exchange.

Aromatic (Z-

groups)
7.30 - 7.40 Multiplet 10H

Overlapping

signals from two

phenyl rings (5H

each).

Benzylic

(Z)
5.00 - 5.05 Singlet (or AB q) 4H

Two distinct

groups from the

Z-protection.

Serine

-CH
4.30 - 4.45 Multiplet 1H

Deshielded by

adjacent peptide

carbonyl and

side-chain OH.

Lysine

-CH
3.95 - 4.10 Multiplet 1H

Typical region for

-CH of protected

amino acids.

Serine

-CH
3.60 - 3.75 Multiplet 2H

Diastereotopic

protons adjacent

to hydroxyl

group.
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Lysine

-CH
2.95 - 3.05

Quartet (

Hz)
2H

Adjacent to Z-

protected

nitrogen.

Lysine

-CH
1.55 - 1.70 Multiplet 2H

Adjacent to

-carbon.

Lysine

-CH
1.35 - 1.45 Multiplet 2H

Central

methylene chain.

Lysine

-CH
1.20 - 1.35 Multiplet 2H

Central

methylene chain

(most shielded).

Serine OH /

COOH
Variable Broad -

Usually not

distinct; COOH

proton often

exchanges or is

very broad >10

ppm.

C-NMR Assignment (100 MHz, DMSO-

)
Carbonyls: 172.5 (COOH), 171.0 (Peptide Amide), 156.1 (Z-Carbamate

), 156.0 (Z-Carbamate

).

Aromatics: 137.0 (Ipso), 128.3, 127.7, 127.6 (Ortho/Meta/Para).

Benzylic: 65.5 (

-Ph).
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Alpha Carbons: 55.0 (Lys

), 54.5 (Ser

).

Side Chains: 61.5 (Ser

), 40.0 (Lys

), 31.5 (Lys

), 29.0 (Lys

), 22.5 (Lys

).

B. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.[1]

Theoretical Monoisotopic Mass: 501.21

Observed Ions:

: 502.2 (Base peak)

: 524.2 (Common adduct in glass/sodium rich environments)

: 540.2

: 1003.4 (Dimer formation possible at high concentrations)

C. Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR (Solid state).
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Frequency (

)
Assignment Notes

3300 - 3450 and
Broad band. Overlap of Serine

OH and Amide A.

3030 - 3060 Aromatic
Weak, sharp signals from Z-

group phenyl rings.

2930 - 2950 Aliphatic Methylene chains of Lysine.

1715 - 1725 Carbamate
Strong. Characteristic of Z-

protecting groups.

1650 - 1660 Amide I Peptide bond vibration.

1530 - 1550 Amide II Deformation band.

690 - 750 Aromatic
Out-of-plane bending (mono-

substituted benzene).

Experimental Validation Protocol
To ensure the integrity of the data presented above, the following self-validating protocol should

be used for characterization.

Protocol: Step-by-Step Characterization Workflow
Sample Preparation:

Dissolve 5-10 mg of Z-Lys(Z)-Ser-OH in 0.6 mL of DMSO-

.

Note: Do not use

as the dipeptide free acid is likely insoluble or will aggregate, leading to broad peaks.
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H-NMR Acquisition:

Run at 298 K.

Validation Check: Verify the integration ratio of the Aromatic protons (10H) to the Benzylic

protons (4H). This 2.5:1 ratio is the primary confirmation that both Z-groups are intact.

D2O Exchange (Optional but Recommended):

Add 1-2 drops of

to the NMR tube and shake.

Result: The Amide NH (8.2 ppm) and Carbamate NH signals (7.5, 7.25 ppm) should

disappear or diminish significantly, confirming the assignment of exchangeable protons.

TLC Purity Check:

Stationary Phase: Silica Gel 60 F254.

Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).

Visualization: UV (254 nm) for Z-groups; Ninhydrin will be negative (blocked amines);

Bromocresol Green will be positive (free carboxylic acid).

Synthesis Pathway Diagram
The following workflow describes the typical generation of this molecule, which aids in

identifying impurities (e.g., unreacted Z-Lys(Z)-OH).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Synthesis pathway for Z-Lys(Z)-Ser-OH via ester protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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